Lipophilicity (XLogP3) vs. C-Linked Isomer
The N‑linked compound 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine exhibits an XLogP3 value of 2.7, whereas its C‑linked positional isomer 2‑(4‑methyl‑1,3‑thiazol‑2‑yl)piperidine has an XLogP3 of 1.6 [1][2]. The 1.1 log‑unit difference indicates that the target compound is approximately 12‑fold more lipophilic, a property that can significantly influence membrane permeability and oral bioavailability in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 933682-70-3); XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +1.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity may enhance passive membrane diffusion, making the compound a preferred starting point for central nervous system (CNS) or intracellular target programs where permeability is rate‑limiting.
- [1] PubChem. Compound Summary for CID 2402643: 1-(4-Methyl-1,3-thiazol-2-yl)piperidine. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 50987742: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine. National Center for Biotechnology Information. View Source
